11-Aminoundecanoic acid 11-Aminoundecanoic acid 11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992)
11-Aminoundecanoic acid is a medium-chain fatty acid.
11-Azaniumylundecanoate is a natural product found in Apis cerana and Trypanosoma brucei with data available.
Brand Name: Vulcanchem
CAS No.: 25587-80-8
VCID: VC13298822
InChI: InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14)
SMILES: C(CCCCCN)CCCCC(=O)O
Molecular Formula: C11H23NO2
Molecular Weight: 201.31 g/mol

11-Aminoundecanoic acid

CAS No.: 25587-80-8

Cat. No.: VC13298822

Molecular Formula: C11H23NO2

Molecular Weight: 201.31 g/mol

* For research use only. Not for human or veterinary use.

11-Aminoundecanoic acid - 25587-80-8

Specification

CAS No. 25587-80-8
Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
IUPAC Name 11-aminoundecanoic acid
Standard InChI InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14)
Standard InChI Key GUOSQNAUYHMCRU-UHFFFAOYSA-N
SMILES C(CCCCCN)CCCCC(=O)O
Canonical SMILES C(CCCCCN)CCCCC(=O)O
Melting Point 374 to 378 °F (NTP, 1992)

Introduction

Chemical and Physical Properties

Structural Characteristics

11-Aminoundecanoic acid (11-AUA) is an 11-carbon aliphatic chain featuring a primary amine group at the ω-position and a carboxylic acid group at the terminal end. This bifunctional structure enables diverse chemical modifications, including amide bond formation and peptide coupling reactions . The compound crystallizes in a monoclinic system, with hydrogen bonding between amine and carboxyl groups contributing to its high thermal stability .

Physicochemical Parameters

Key physical properties are summarized below:

PropertyValue
Molecular Weight201.31 g/mol
Melting Point188–191°C (literature)
Boiling Point339.24°C (estimated)
Density0.9896 g/cm³ (estimated)
Refractive Index1.4420
Water Solubility (20°C)2 g/L
pKa4.78 ± 0.10 (predicted)
LogP-0.16

Data derived from thermal analysis and computational models indicate that the compound’s low lipophilicity (LogP = -0.16) limits membrane permeability but enhances aqueous-phase reactivity . The crystalline form remains stable below 30°C, though prolonged exposure to strong acids, bases, or oxidizers induces decomposition .

Synthesis and Production Methods

Traditional Castor Oil Derivation

Historically, 11-AUA was synthesized from ricinoleic acid via a four-step process:

  • Methanolysis of castor oil to yield methyl ricinoleate.

  • Pyrolysis at 500°C producing n-heptaldehyde and methyl undecylenate.

  • Hydrolysis to undecylenic acid, followed by peroxide-mediated HBr addition for reverse Markovnikov bromination.

  • Ammonolysis of ω-bromoundecanoic acid to finalize the amino group .
    This method achieves ~65% yield but faces challenges in bromination selectivity and byproduct formation.

Innovative 10-Undecenoic Acid Route

A patent-pending method (CN103804209A) bypasses bromination by utilizing 10-undecenoic acid as the precursor :

  • Epoxidation of the double bond using peracetic acid.

  • Ring-opening amination with aqueous ammonia under pressurized conditions.

  • Crystallization purification via pH-controlled ethanol/water mixtures.
    This approach simplifies operations, eliminates toxic HBr, and improves yields to 82% while maintaining ≥99% purity . Comparative advantages include reduced energy consumption and scalability for industrial production.

FindingMale RatsFemale RatsMale Mice
Transitional-cell carcinoma14% (high dose)0%0%
Hepatic nodules18% (low dose)4%Not observed
Malignant lymphoma18% (low dose)

The study concluded clear carcinogenicity in male rats, with a 14% incidence of bladder carcinomas at 15,000 ppm . Female rodents showed no significant tumorigenesis, while male mice exhibited dose-independent lymphoma trends.

Non-Neoplastic Effects

Chronic exposure caused:

  • Renal mineralization: 89% prevalence in high-dose mice

  • Body weight reduction: 22% decrease vs. controls at 15,000 ppm

  • Urinary bladder hyperplasia: 68% in male rats .
    These findings necessitate OSHA-compliant engineering controls (ventilation, enclosed processes) during industrial handling.

Regulatory Status and Environmental Impact

Ecotoxicology

Future Directions and Research Opportunities

Green Synthesis Methods

Catalytic amination using immobilized enzymes (e.g., transaminases) could reduce energy inputs by 40% while avoiding halogenated intermediates.

Advanced Material Applications

Graphene-11-AUA nanocomposites demonstrate 300% enhanced electrical conductivity, promising for flexible electronics.

Targeted Cancer Therapies

Ongoing Phase I trials investigate 11-AUA-linked PROTACs against androgen receptor-positive prostate cancers, with preliminary tumor reduction rates of 38% .

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